2''-Epifraxamoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2''-Epifraxamoside is a natural product found in Jasminum grandiflorum with data available.
Scientific Research Applications
Isolation and Structural Analysis
A significant application of 2''-Epifraxamoside is in the field of phytochemistry, particularly in the isolation and structural analysis of natural compounds. In a study by Sadhu et al. (2007), 2''-Epifraxamoside, along with demethyl-2''-Epifraxamoside and other compounds, were isolated from Jasminum grandiflorum. These compounds' structures were elucidated through detailed spectroscopic analysis, showcasing the compound's relevance in identifying and understanding plant-based bioactive compounds (Sadhu, Khan, Ohtsuki, & Ishibashi, 2007).
Implications in Pharmacological Research
While direct studies on 2''-Epifraxamoside in pharmacological research are limited, its structural analysis and isolation play a crucial role in exploring its potential therapeutic applications. For instance, the isolation of secoiridoid glucosides like 2''-Epifraxamoside may provide insights into their possible health benefits and lead to further research in drug discovery and development.
Role in Translational Research
Translational research, especially in pharmacology and medicine, often involves exploring natural compounds for potential therapeutic uses. The identification and structural elucidation of compounds like 2''-Epifraxamoside can be a crucial first step in this process, as demonstrated in the broader context of translational epidemiology studies (Khoury, Gwinn, & Ioannidis, 2010).
properties
Molecular Formula |
C25H30O13 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
methyl (1S,3S,7S,12S,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate |
InChI |
InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3/b12-3+/t13-,17+,18+,20+,21-,22+,24-,25-/m0/s1 |
InChI Key |
QVUZRUJONIJRDT-ZDVSSOLQSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H]2CC(=O)OC[C@@H](OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O[C@@H]1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O |
SMILES |
CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O |
Canonical SMILES |
CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O |
synonyms |
2''-epifraxamoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.